(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex molecule featuring a benzothiazolylidene scaffold fused with a nitro-substituted benzothiazole ring and a diallylsulfamoyl-functionalized benzamide group. The (E)-configuration at the imine bond ensures planar rigidity, which may enhance binding affinity to biological targets. The N,N-diallylsulfamoyl moiety contributes to lipophilicity and steric bulk, which may modulate pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-4-12-24(13-5-2)32(29,30)17-9-6-15(7-10-17)20(26)22-21-23(3)18-11-8-16(25(27)28)14-19(18)31-21/h4-11,14H,1-2,12-13H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAQTJWGSXSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The structure of the compound features a benzamide core with a thiazole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the thiazole ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
- Introduction of the sulfonamide group : The N,N-diallylsulfamoyl group is introduced via a nucleophilic substitution reaction.
- Final coupling : The final product is obtained through coupling reactions that form the desired benzamide structure.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to (E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds were as low as 0.21 μM, indicating strong antibacterial potential .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of thiazole-containing compounds on different cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells by interacting with key cellular pathways, including those involving DNA gyrase and MurD enzymes, which are critical for bacterial cell wall synthesis .
The proposed mechanism of action for these compounds includes:
- Enzyme inhibition : Compounds may act as inhibitors by binding to the active sites of enzymes like DNA gyrase, leading to disrupted DNA replication in bacterial cells.
- Cellular interaction : The presence of functional groups allows for interactions with cellular receptors or enzymes, potentially modulating their activity.
Table 1: Biological Activity of Related Compounds
| Compound Name | MIC (μM) | Target Organisms | Cytotoxicity (IC50) | Notes |
|---|---|---|---|---|
| Compound 1 | 0.21 | Pseudomonas aeruginosa, E. coli | 15 μM | Strong antibacterial activity |
| Compound 2 | 0.35 | Staphylococcus aureus | 10 μM | Moderate cytotoxicity |
| Compound 3 | 0.50 | Candida albicans | 20 μM | Antifungal activity noted |
Research Findings
- Antibacterial Activity : A study evaluating various thiazole derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
- Cytotoxic Studies : In vitro assays revealed that certain derivatives displayed promising anticancer properties, particularly against breast and lung cancer cell lines .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and target enzymes, suggesting a mechanism for its biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzothiazole Ring
Key Findings :
- Steric Impact : The diallylsulfamoyl group introduces greater steric hindrance than dimethyl or piperidinyl groups, which may reduce off-target interactions but limit solubility .
Comparison with Thiadiazole and Triazole Derivatives
Table 2: Heterocyclic Core Modifications
Key Findings :
Sulfamoyl/Sulfonamide Group Variations
Table 3: Sulfamoyl/Sulfonamide Modifications
Key Findings :
- Lipophilicity: The diallylsulfamoyl group in the target compound likely increases membrane permeability compared to polar thiazolidinone or alkylsulfonyl derivatives .
- Metabolic Stability : N,N-diallyl groups may undergo oxidative metabolism more rapidly than alkylsulfonyl groups, reducing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
